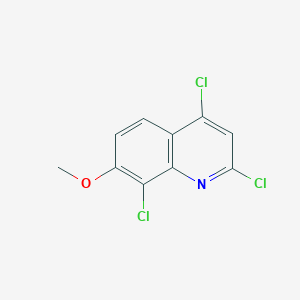

2,4,8-Trichloro-7-methoxyquinoline

Description

Properties

IUPAC Name |

2,4,8-trichloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRUHYCICHPKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383210 | |

| Record name | 2,4,8-trichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893620-26-3 | |

| Record name | 2,4,8-trichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,4,8-Trichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of a proposed synthetic pathway and characterization strategy for the novel compound 2,4,8-Trichloro-7-methoxyquinoline. While direct experimental data for this specific molecule is not prevalent in published literature, this guide extrapolates established chemical principles and synthetic methodologies from structurally related quinoline derivatives to propose a viable research and development framework. The guide includes hypothetical experimental protocols, data presentation tables, and workflow visualizations intended to support researchers in the synthesis, purification, and analysis of this target compound. The potential biological relevance is briefly discussed based on the activities of analogous structures.

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic placement of substituents, such as halogens and methoxy groups, on the quinoline ring system can significantly modulate a molecule's physicochemical properties and its interaction with biological targets.

2,4,8-Trichloro-7-methoxyquinoline is a specific derivative for which detailed synthetic and characterization data is not widely available. The presence of chloro-substituents at the 2- and 4-positions makes it a versatile intermediate for further functionalization via nucleophilic substitution reactions. The 8-chloro and 7-methoxy groups on the benzene portion of the ring system further influence its electronic and steric profile. This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this compound.

Proposed Synthesis Pathway

The proposed synthesis is a multi-step process beginning with a substituted aniline and employing the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination steps to yield the final product. This strategy is adapted from established methods for preparing similar substituted chloroquinolines.[1][2]

Logical Synthesis Workflow

The following diagram illustrates the proposed sequence of reactions to obtain 2,4,8-Trichloro-7-methoxyquinoline.

Caption: Proposed synthetic pathway for 2,4,8-Trichloro-7-methoxyquinoline.

Experimental Protocols

The following protocols are proposed based on analogous syntheses.[1][2][3] Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Step 1: Synthesis of Diethyl ((2-chloro-3-methoxyphenyl)amino)methylene)malonate (Intermediate I)

-

In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture at 110-120°C for 2 hours with stirring. The reaction can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the ethanol byproduct under reduced pressure.

-

The resulting crude oil or solid can typically be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-7-methoxy-4-hydroxyquinolin-2(1H)-one (Intermediate II)

-

In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.

-

Slowly add the crude Intermediate I from the previous step to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250-260°C for 30-60 minutes to allow for thermal cyclization.

-

Cool the reaction mixture to below 100°C and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the resulting solid, wash thoroughly with hexane to remove the solvent, and dry to yield the di-hydroxyquinoline intermediate.

Step 3: Synthesis of 2,4,8-Trichloro-7-methoxyquinoline (Final Product)

-

In a flask equipped with a reflux condenser and operating in a fume hood, carefully add the dried Intermediate II (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed. A similar synthesis for a related compound uses trichlorophosphate and refluxes for 16 hours.[4]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

A full characterization is required to confirm the identity and purity of the synthesized 2,4,8-Trichloro-7-methoxyquinoline.

Characterization and Purification Workflow

Caption: General workflow for the purification and characterization of the final product.

Data Presentation

The following table summarizes the key properties of the target compound. Note: Experimental values are not available in the cited literature and must be determined empirically.

| Property | Value |

| IUPAC Name | 2,4,8-Trichloro-7-methoxyquinoline |

| Molecular Formula | C₁₀H₆Cl₃NO |

| Molecular Weight | 278.52 g/mol |

| Appearance | To be determined (TBD) |

| Melting Point | TBD |

| ¹H NMR | TBD |

| ¹³C NMR | TBD |

| Mass Spec (m/z) | TBD |

| IR (cm⁻¹) | TBD |

Potential Biological Significance

While no biological studies have been reported for 2,4,8-Trichloro-7-methoxyquinoline, the quinoline scaffold is of significant interest in drug development. For context, structurally related compounds have demonstrated notable biological activity:

-

Anticancer Activity: A similar compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was synthesized and evaluated for its potential to treat colorectal cancer.[5] Its mechanism was suggested to involve the modulation of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[5]

-

Antimalarial and Antibacterial Activity: Hybrid molecules incorporating the quinoline core have shown a wide range of biological activities, including antimalarial, antibacterial, and antiviral effects.[6][7]

Referenced Signaling Pathway

The PI3K/AKT/mTOR pathway, implicated in the action of a related quinoline derivative, is a key regulator of cellular processes.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

The synthesis and study of 2,4,8-Trichloro-7-methoxyquinoline could therefore provide valuable insights for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]

Spectroscopic and Structural Elucidation of 2,4,8-Trichloro-7-methoxyquinoline: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4,8-trichloro-7-methoxyquinoline. These predictions are derived from the analysis of substituent effects on the quinoline core, drawing comparisons with known derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,4,8-Trichloro-7-methoxyquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 - 7.6 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |

| H-6 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| OCH₃ | ~3.9 - 4.1 | s | - |

Note: Predictions are based on a deuterated chloroform (CDCl₃) solvent. The absence of a proton at positions 2, 4, and 8 simplifies the spectrum, leaving two aromatic protons on the benzene ring and one on the pyridine ring, in addition to the methoxy protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,4,8-Trichloro-7-methoxyquinoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~140 - 142 |

| C-4a | ~148 - 150 |

| C-5 | ~128 - 130 |

| C-6 | ~115 - 117 |

| C-7 | ~158 - 160 |

| C-8 | ~135 - 137 |

| C-8a | ~125 - 127 |

| OCH₃ | ~56 - 58 |

Note: Predictions are based on a deuterated chloroform (CDCl₃) solvent.

Table 3: Predicted IR Spectroscopic Data for 2,4,8-Trichloro-7-methoxyquinoline

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H stretch (aliphatic, OCH₃) | 2950 - 2850 | Medium-Weak |

| C=N stretch (quinoline ring) | 1620 - 1580 | Medium-Strong |

| C=C stretch (aromatic) | 1550 - 1450 | Medium-Strong |

| C-O stretch (aryl ether) | 1250 - 1200 | Strong |

| C-Cl stretch | 850 - 750 | Strong |

Table 4: Predicted Mass Spectrometry Data for 2,4,8-Trichloro-7-methoxyquinoline

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₆Cl₃NO |

| Molecular Weight | 277.52 g/mol |

| Predicted [M]+• | m/z 277, 279, 281 (isotopic pattern for 3 Cl atoms) |

| Predicted [M+H]⁺ | m/z 278, 280, 282 (isotopic pattern for 3 Cl atoms) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2,4,8-trichloro-7-methoxyquinoline.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Spectrum Acquisition:

-

The spectrum is typically recorded on a 300 MHz or higher field spectrometer.[1]

-

A standard one-pulse sequence is used.

-

Key acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Spectrum Acquisition:

-

The spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1]

-

-

Spectrum Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

-

A typical spectral range is 4000-400 cm⁻¹.[1]

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

This stock solution is then further diluted to a final concentration of 1-10 µg/mL.[2]

-

-

Spectrum Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]

-

For ESI, the sample solution is introduced into the source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.[3]

-

EI is a higher-energy ionization technique that often results in the molecular ion [M]+• and extensive fragmentation, providing valuable structural information.

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Workflow for Structural Elucidation

The following diagram illustrates a standard workflow for the synthesis and structural characterization of a novel organic compound like 2,4,8-trichloro-7-methoxyquinoline.

References

- 1. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure of Chloro-Methoxyquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the structural chemistry of chloro-methoxyquinoline derivatives, with a specific focus on the crystallographic analysis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde as a representative example. Due to the limited availability of specific data for 2,4,8-Trichloro-7-methoxyquinoline, this document leverages data from closely related structures to provide insights into the molecular geometry, crystal packing, and experimental procedures relevant to this class of compounds.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution of the quinoline core with halogens and methoxy groups can significantly influence their physicochemical properties and pharmacological effects. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This guide details the crystallographic data of a representative chloro-methoxyquinoline and outlines the general experimental protocols for the synthesis and crystallographic analysis of such compounds.

Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-Chloro-7-methoxyquinoline-3-carbaldehyde and other related quinoline derivatives for comparative analysis.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-7-methoxyquinoline-3-carbaldehyde [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₈ClNO₂ |

| Formula Weight | 221.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | a = 3.8274 Å, b = 29.579 Å, c = 8.6242 Å |

| α = 90.00°, β = 95.352°, γ = 90.00° | |

| Volume | Not explicitly stated, but calculable |

| Z | 4 |

| Residual Factor (R) | 0.0931 |

Table 2: Comparative Crystallographic Data of Related Quinolines

| Parameter | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate[2] | (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate[3] | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[4] |

| Empirical Formula | C₁₄H₁₄ClNO₄ | C₁₁H₁₀ClNO₂·H₂O | C₁₂H₁₃NO₃ |

| Formula Weight | 295.71 | 241.67 | 219.23 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| Unit Cell Dimensions | a=7.512 Å, b=9.759 Å, c=9.811 Å, α=76.07°, β=72.02°, γ=86.04° | a=9.161 Å, b=14.246 Å, c=9.464 Å, β=116.82° | a=11.4824 Å, b=6.9072 Å, c=14.4978 Å, β=113.13° |

| Volume (ų) | 664.0 | 1102.3 | 1057.42 |

| Z | 2 | 4 | 4 |

| R-factor (%) | 3.6 | Not explicitly stated | 7.7 |

Experimental Protocols

The following sections describe generalized methodologies for the synthesis and crystallographic analysis of chloro-methoxyquinoline derivatives, based on established procedures for similar compounds.[5][6][7][8]

3.1 Synthesis of Halogenated Methoxyquinolines

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction.[7][9] This is typically followed by chlorination to introduce the chloro-substituent.

-

Step 1: Formation of the 4-hydroxyquinoline intermediate. An appropriately substituted aniline (e.g., 3-methoxyaniline) is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate.[6][7] The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent like diphenyl ether to yield the 4-hydroxyquinoline.[6][7]

-

Step 2: Chlorination. The 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group.[6][7][8] This reaction is often performed at reflux.

-

Step 3: Purification. The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][8]

3.2 X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures like 150 K, using a radiation source such as Mo Kα.[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.[4][10]

Visualizations

4.1 Experimental Workflow

Caption: Generalized workflow for the synthesis and crystallographic analysis of halogenated methoxyquinolines.

4.2 Potential Signaling Pathway

While the specific biological activity of 2,4,8-Trichloro-7-methoxyquinoline is not documented, related indoloquinoline derivatives have been investigated for their potential to modulate cancer-related signaling pathways.[11] The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival and a common target in cancer drug discovery.

Caption: A conceptual diagram of the PI3K/AKT/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

References

- 1. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4,8-Trichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and a plausible synthetic route for 2,4,8-Trichloro-7-methoxyquinoline. Due to the limited availability of direct experimental data for this specific polysubstituted quinoline, this document leverages established principles of quinoline chemistry and spectroscopic data from analogous structures to present a robust theoretical and practical framework. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing detailed experimental protocols, predicted physicochemical and spectroscopic data, and an analysis of the compound's reactivity.

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and pharmaceutical agents. The substitution pattern on the quinoline ring system profoundly influences its chemical and biological properties. Halogenated quinolines, in particular, are crucial intermediates in organic synthesis and often exhibit potent biological activities. This guide focuses on the specific, yet sparsely documented, compound 2,4,8-Trichloro-7-methoxyquinoline, providing a detailed exploration of its chemical nature.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₅Cl₃NO |

| Molecular Weight | 260.52 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | > 150 °C (Estimated) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO); Insoluble in water.[4] |

| pKa (most basic) | ~1-2 (Estimated, due to the electron-withdrawing effects of three chlorine atoms) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-8.5 ppm (m, 2H, Ar-H), δ ~4.0 ppm (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-165 ppm (C-O), ~150-155 ppm (C=N), ~140-145 ppm (quaternary C-Cl), ~115-135 ppm (aromatic CH and quaternary C). |

| Mass Spectrometry (EI) | M⁺ peak at m/z 259, 261, 263 (isotopic pattern for 3 Cl atoms). |

| Infrared (IR) Spectroscopy | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1550-1600 cm⁻¹ (C=C and C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl stretch). |

Proposed Synthesis

A plausible multi-step synthesis for 2,4,8-Trichloro-7-methoxyquinoline is outlined below, commencing from the commercially available 3-methoxyaniline. This synthetic strategy is designed based on well-established reactions in quinoline chemistry.[5][6][7]

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methoxy-4-hydroxyquinoline

This step follows a modified Conrad-Limpach synthesis.[6]

-

Materials: 3-Methoxyaniline, diethyl malonate, diphenyl ether, sodium methoxide.

-

Procedure:

-

A mixture of 3-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2 hours.

-

The resulting intermediate is added dropwise to a refluxing solution of diphenyl ether containing sodium methoxide (1.0 eq).

-

The reaction mixture is refluxed for an additional hour.

-

After cooling, the solid product is collected by filtration, washed with petroleum ether, and then treated with aqueous NaOH.

-

The aqueous solution is filtered and acidified with acetic acid to precipitate 7-methoxy-4-hydroxyquinoline.

-

The product is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of 7-Methoxy-4-hydroxy-8-nitroquinoline

-

Materials: 7-Methoxy-4-hydroxyquinoline, concentrated sulfuric acid, fuming nitric acid.

-

Procedure:

-

7-Methoxy-4-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

-

A cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Step 3: Synthesis of 8-Amino-7-methoxy-4-hydroxyquinoline

-

Materials: 7-Methoxy-4-hydroxy-8-nitroquinoline, iron powder, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

A suspension of 7-methoxy-4-hydroxy-8-nitroquinoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water is heated to reflux.

-

Concentrated hydrochloric acid (catalytic amount) is added portion-wise.

-

The reaction is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

-

The residue is neutralized with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

-

Step 4: Synthesis of 8-Amino-2,4-dichloro-7-methoxyquinoline

This step involves the chlorination of the 4-hydroxy and 2-oxo tautomer.[8]

-

Materials: 8-Amino-7-methoxy-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of 8-amino-7-methoxy-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (10-15 eq) is heated at 100-110 °C for 3-4 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Step 5: Synthesis of 2,4,8-Trichloro-7-methoxyquinoline

This final step utilizes the Sandmeyer reaction to replace the amino group with a chloro substituent.[7][9]

-

Materials: 8-Amino-2,4-dichloro-7-methoxyquinoline, sodium nitrite, concentrated hydrochloric acid, copper(I) chloride.

-

Procedure:

-

8-Amino-2,4-dichloro-7-methoxyquinoline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature between 0-5 °C to form the diazonium salt.

-

This cold diazonium salt solution is then added portion-wise to a stirred solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The mixture is then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

After cooling, the mixture is extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 2,4,8-Trichloro-7-methoxyquinoline.

-

Chemical Reactivity

The reactivity of 2,4,8-Trichloro-7-methoxyquinoline is dictated by the electronic properties of the quinoline ring and the nature of its substituents. The presence of three electron-withdrawing chlorine atoms and one electron-donating methoxy group creates a complex reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. The C4 position is generally more reactive than the C2 position.[10] The chlorine at the C8 position, being on the benzene ring, is significantly less reactive towards SNAr unless activated by other strong electron-withdrawing groups. Therefore, selective substitution at the C4 position can be achieved under milder conditions, while harsher conditions would be required for substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

All three chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide a versatile platform for introducing a wide range of substituents (aryl, alkyl, amino, alkoxy, etc.) at the 2, 4, and 8 positions. The relative reactivity of the chloro groups in these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for sequential and site-selective functionalization.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 2,4,8-Trichloro-7-methoxyquinoline, its structural features suggest potential for further exploration in drug discovery. The polychlorinated quinoline core can serve as a versatile scaffold for the synthesis of libraries of novel compounds. The differential reactivity of the chloro substituents allows for the systematic introduction of various functionalities to probe structure-activity relationships (SAR) against a range of biological targets. The methoxy group can also play a role in modulating the pharmacokinetic properties of potential drug candidates.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of 2,4,8-Trichloro-7-methoxyquinoline. A plausible, multi-step synthesis has been proposed with detailed experimental protocols derived from established literature for analogous compounds. The chemical reactivity has been analyzed, highlighting the potential for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct experimental data remains elusive, this guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related polychlorinated quinoline derivatives for applications in medicinal chemistry and materials science.

References

- 1. 2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO | CID 22832054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: In Silico Prediction of 2,4,8-Trichloro-7-methoxyquinoline Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects[1]. The versatility of the quinoline scaffold makes it a privileged structure in the design of novel therapeutic agents[1]. This whitepaper presents a comprehensive in silico workflow to predict the bioactivity of a novel compound, 2,4,8-Trichloro-7-methoxyquinoline.

The utilization of computational methods in the early stages of drug discovery has become indispensable. These in silico techniques, such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, offer a rapid and cost-effective means to prioritize compounds for further experimental validation, thereby accelerating the drug development pipeline[2][3][4]. This guide provides detailed methodologies for a hypothetical in silico investigation of 2,4,8-Trichloro-7-methoxyquinoline, from target identification to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like 2,4,8-Trichloro-7-methoxyquinoline involves a multi-step computational approach. The overall workflow is designed to systematically identify potential biological targets, predict binding affinity and activity, and assess the compound's drug-like properties.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Target Identification and Prioritization

Objective: To identify and prioritize potential biological targets for 2,4,8-Trichloro-7-methoxyquinoline based on structural similarity to known active compounds.

Methodology:

-

Ligand-Based Target Prediction:

-

The 2D structure of 2,4,8-Trichloro-7-methoxyquinoline is used as a query to search chemical databases such as PubChem, ChEMBL, and DrugBank.

-

Similarity searches (e.g., Tanimoto coefficient) are performed to identify existing compounds with high structural similarity.

-

The known biological targets of these similar compounds are compiled.

-

-

Target Prioritization:

-

The identified targets are ranked based on their relevance to human diseases, druggability, and the strength of evidence linking them to quinoline-like scaffolds.

-

Targets with available 3D crystal structures in the Protein Data Bank (PDB) are given higher priority for subsequent structure-based studies.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of 2,4,8-Trichloro-7-methoxyquinoline with the prioritized biological targets.[5][6]

Methodology:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the RCSB PDB.

-

Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate the 3D structure of 2,4,8-Trichloro-7-methoxyquinoline using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina or Glide.

-

Define the grid box to encompass the entire binding site of the target protein.

-

Run the docking simulation to generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., kcal/mol) for the different poses. The lower the binding energy, the more favorable the interaction.

-

Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding pocket.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structure of quinoline derivatives with their biological activity, and to predict the activity of 2,4,8-Trichloro-7-methoxyquinoline.[7][8]

Methodology:

-

Data Set Preparation:

-

Compile a dataset of quinoline derivatives with known biological activity against a specific target (e.g., IC50 values).

-

Ensure the data is curated and standardized. The biological activity data is typically converted to a logarithmic scale (e.g., pIC50).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical properties).

-

-

Model Development and Validation:

-

Divide the dataset into a training set (typically 70-80%) and a test set.

-

Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to build a QSAR model using the training set.

-

Validate the model internally (e.g., cross-validation) and externally using the test set. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[7]

-

-

Prediction:

-

Use the validated QSAR model to predict the biological activity of 2,4,8-Trichloro-7-methoxyquinoline.

-

Pharmacophore Modeling and Virtual Screening

Objective: To identify the key chemical features responsible for the bioactivity of a set of known active ligands and to use this model to screen for other potentially active compounds.[9][10]

Methodology:

-

Pharmacophore Model Generation:

-

Ligand-Based: Align a set of known active molecules that bind to the same target to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).[10]

-

Structure-Based: Analyze the interactions between a ligand and its target protein in a known complex structure to define the key pharmacophoric features.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a test set containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine).

-

The screening will identify molecules that match the pharmacophoric features, which can then be further evaluated using molecular docking.

-

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of 2,4,8-Trichloro-7-methoxyquinoline.

Methodology:

-

Property Calculation:

-

Utilize in silico tools and web servers (e.g., SwissADME, pkCSM) to predict a range of ADMET properties.

-

-

Key Parameters to Evaluate:

-

Absorption: Lipophilicity (logP), water solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

-

Drug-Likeness Evaluation:

-

Assess compliance with rules such as Lipinski's Rule of Five to evaluate the compound's potential as an orally bioavailable drug.

-

Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the in silico experiments described above.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Target A | XXXX | -8.5 | Tyr23, Leu54, Asn89 | H-bond, Hydrophobic |

| Target B | YYYY | -7.2 | Phe112, Val130 | Pi-pi stacking |

| Target C | ZZZZ | -6.8 | Asp78, Arg101 | H-bond, Electrostatic |

Table 2: QSAR Model Performance

| Model | R² (Training) | Q² (Cross-Validation) | R² (Test) | RMSE (Test) |

| Model 1 | 0.85 | 0.72 | 0.81 | 0.35 |

| Predicted pIC50 for 2,4,8-Trichloro-7-methoxyquinoline: | 6.5 |

Table 3: Pharmacophore Model Validation

| Model ID | Actives in Test Set | Inactives in Test Set | Actives Identified | Inactives Identified | Goodness of Hit (GH) Score |

| Pharm-1 | 20 | 200 | 18 | 15 | 0.85 |

Table 4: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| LogP | 3.2 | Optimal lipophilicity |

| Water Solubility | Moderately Soluble | Favorable for absorption |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Distribution | ||

| Plasma Protein Binding | ~90% | High binding |

| BBB Permeant | No | Low risk of CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity |

Potential Signaling Pathways

Quinoline derivatives have been reported to modulate several key signaling pathways implicated in diseases such as cancer and inflammation. Based on this, 2,4,8-Trichloro-7-methoxyquinoline may potentially interact with targets within these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.[1][11][12][13]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation is a hallmark of many cancers.[2][3][14][15]

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating inflammatory responses and cell survival. Quinoline derivatives have been identified as inhibitors of this pathway.[16][17][18][19]

Conclusion

This whitepaper outlines a systematic in silico approach for predicting the bioactivity of 2,4,8-Trichloro-7-methoxyquinoline. By employing a combination of molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate a comprehensive profile of this novel compound. The detailed protocols and data presentation templates provided herein serve as a guide for conducting and reporting such computational studies.

The insights gained from this in silico workflow can effectively guide the subsequent stages of drug discovery, including hit-to-lead optimization and the design of in vitro and in vivo experiments. This predictive approach not only enhances the efficiency of the research process but also increases the likelihood of discovering novel therapeutic agents. The potential modulation of key signaling pathways, such as EGFR, PI3K/Akt, and NF-κB, by quinoline derivatives suggests that 2,4,8-Trichloro-7-methoxyquinoline may hold promise as a modulator of these therapeutically relevant cascades. Further experimental validation is warranted to confirm the computational predictions and to fully elucidate the pharmacological potential of this compound.

References

- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. ClinPGx [clinpgx.org]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neovarsity.org [neovarsity.org]

- 8. optibrium.com [optibrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Polychlorinated 7-Methoxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core with various substituents allows for the fine-tuning of its pharmacological profile. Among these, the 7-methoxy group is a common feature in several biologically active quinolines, often influencing their metabolic stability and target engagement. Concurrently, halogenation, particularly chlorination, is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity and electronic character, which can significantly impact a compound's potency and pharmacokinetic profile.

This technical guide delves into the structure-activity relationship (SAR) of polychlorinated 7-methoxyquinolines, a class of compounds with underexplored therapeutic potential. While direct and extensive research on this specific combination of substitutions is nascent, this document aims to provide a comprehensive overview by extrapolating from the known biological activities of related chlorinated and methoxylated quinoline derivatives. We will explore the anticipated impact of chlorination patterns on the 7-methoxyquinoline core, present generalized experimental protocols for SAR investigation, and visualize key conceptual frameworks to guide future research in this promising area.

Hypothesized Structure-Activity Relationship

The introduction of chlorine atoms at various positions on the 7-methoxyquinoline scaffold is expected to significantly influence its biological activity, particularly its cytotoxic and potential anticancer effects. The number and position of these electron-withdrawing groups can alter the molecule's overall electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Predicted Impact of Chlorination on the Cytotoxicity of 7-Methoxyquinolines

The following table summarizes the hypothesized structure-activity relationship for polychlorinated 7-methoxyquinolines based on general principles of medicinal chemistry and findings from related chlorinated heterocyclic compounds. The predicted activity is a qualitative assessment and requires empirical validation.

| Substitution Pattern | Predicted Cytotoxicity | Rationale |

| Monochloro-7-methoxyquinolines | ||

| 2-Chloro-7-methoxyquinoline | Moderate | The chlorine at the 2-position may enhance activity by influencing the electronics of the pyridine ring, but could also be susceptible to metabolic displacement. |

| 4-Chloro-7-methoxyquinoline | High | The 4-chloro substitution is a common feature in potent quinoline-based drugs (e.g., chloroquine). It can serve as a leaving group for nucleophilic substitution or contribute to target binding. |

| 5- or 8-Chloro-7-methoxyquinoline | Moderate to High | Chlorination on the carbocyclic ring is expected to increase lipophilicity, potentially enhancing cell permeability and target interaction. |

| 6-Chloro-7-methoxyquinoline | Moderate | Similar to 5- or 8-substitution, this is likely to increase lipophilicity and may influence interactions with specific biological targets. |

| Dichloro-7-methoxyquinolines | ||

| 2,4-Dichloro-7-methoxyquinoline | High | The combination of two activating chloro groups could significantly enhance reactivity and biological activity. |

| 5,8-Dichloro-7-methoxyquinoline | High | Increased lipophilicity and potential for multiple points of interaction with a biological target could lead to enhanced potency. |

| Trichloro/Tetrachloro-7-methoxyquinolines | ||

| Multiple Chlorinations | Variable (Potentially High with Increased Toxicity) | Extensive chlorination will significantly increase lipophilicity, which may lead to high potency but also potential for off-target effects, poor solubility, and general cytotoxicity. |

Experimental Protocols

To empirically determine the SAR of polychlorinated 7-methoxyquinolines, a systematic approach involving chemical synthesis and biological evaluation is necessary. Below are detailed, generalized methodologies for key experiments.

General Synthesis of a Polychlorinated 7-Methoxyquinoline

This protocol outlines a plausible synthetic route for a dichlorinated 7-methoxyquinoline derivative, which can be adapted to generate a library of analogues with varying chlorination patterns.

Scheme: A multi-step synthesis starting from a commercially available methoxyaniline.

-

Step 1: Synthesis of 7-Methoxy-4-quinolinol.

-

React 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst (e.g., polyphosphoric acid) at elevated temperatures to facilitate the Conrad-Limpach reaction, yielding the 4-hydroxyquinoline core.

-

-

Step 2: Chlorination of the Quinolinol.

-

Treat the 7-methoxy-4-quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding 4-chloro-7-methoxyquinoline.

-

-

Step 3: Further Ring Chlorination.

-

The resulting 4-chloro-7-methoxyquinoline can be subjected to electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) to introduce additional chlorine atoms onto the quinoline ring. The position of this second chlorination will be directed by the existing substituents.

-

-

Purification and Characterization.

-

The final product should be purified using column chromatography or recrystallization.

-

Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Preparation:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Prepare serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for the assay.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Logical Workflow for SAR Exploration

The following diagram illustrates the logical progression of a structure-activity relationship study for polychlorinated 7-methoxyquinolines.

Caption: A workflow for SAR exploration of polychlorinated 7-methoxyquinolines.

Hypothesized Signaling Pathway Inhibition

Based on the known mechanisms of action for many quinoline-based anticancer agents, a plausible signaling pathway that could be targeted by polychlorinated 7-methoxyquinolines is the topoisomerase II-mediated DNA cleavage pathway.

Caption: A potential mechanism of action via topoisomerase II inhibition.

Conclusion and Future Directions

The exploration of polychlorinated 7-methoxyquinolines represents a promising, yet largely untapped, area of medicinal chemistry. Based on the established roles of both the 7-methoxy group and chlorine substituents in modulating the biological activity of heterocyclic compounds, it is reasonable to hypothesize that this class of molecules will exhibit significant cytotoxic and potential anticancer properties. The SAR is likely to be heavily influenced by the position and degree of chlorination, which will affect the compounds' physicochemical properties and their interactions with biological targets.

The successful development of novel therapeutic agents from this scaffold will depend on a systematic and iterative process of design, synthesis, and biological evaluation. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on such investigations. Future work should focus on the synthesis of a diverse library of polychlorinated 7-methoxyquinolines and their screening against a broad panel of cancer cell lines. Subsequent studies should then aim to elucidate the mechanism of action of the most potent compounds and optimize their properties to develop lead candidates with improved efficacy and safety profiles. Through such dedicated efforts, the full therapeutic potential of polychlorinated 7-methoxyquinolines can be realized.

Initial Cytotoxicity Profile of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro cytotoxicity of the novel synthetic compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. The data and protocols presented herein are collated from recent studies and are intended to serve as a foundational resource for researchers in oncology and drug discovery. This document details the compound's cytotoxic efficacy against various cancer cell lines, outlines the experimental methodologies for its evaluation, and explores its putative mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, hereafter referred to as Compound 49, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour incubation period. The results, summarized in the table below, indicate a potent and selective cytotoxic effect, particularly against colorectal cancer cell lines.

| Cell Line | Cell Type | IC50 (µM) after 48h |

| HCT116 | Colorectal Carcinoma | 0.35 |

| Caco-2 | Colorectal Adenocarcinoma | 0.54 |

| PANC-1 | Pancreatic Cancer | Not Specified |

| SMMC-7721 | Liver Cancer | Not Specified |

| AGS | Gastric Cancer | Not Specified |

| HIEC | Normal Human Intestinal Epithelial | > 50 |

Data compiled from studies on the synthesis and biological activity of Compound 49.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to ascertain the cytotoxic profile of Compound 49.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., HCT116, Caco-2)

-

Complete culture medium (specific to cell line)

-

Compound 49 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, pH 7.2)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[1] The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A dilution series of Compound 49 is prepared in the culture medium. The overnight medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µM).[1] Control wells should include medium with vehicle (DMSO) and medium alone.

-

Incubation: The plates are incubated for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C.[1]

-

MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[1]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle.

Procedure:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of Compound 49 for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and fixed in 75% ethanol overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA. Propidium iodide (PI) is then added to stain the cellular DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have shown that Compound 49 induces cell cycle arrest at the G2/M phase in HCT116 and Caco-2 cells.[2][3][4]

Apoptosis Assay

The induction of apoptosis can be detected through various methods, including Annexin V/PI staining and analysis of mitochondrial membrane potential.

Annexin V/PI Staining:

-

Cell Treatment and Harvesting: Cells are treated with Compound 49, harvested, and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Cell Treatment and Staining: Cells treated with Compound 49 are stained with a fluorescent dye such as JC-10. In healthy cells with a high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with a decreased potential, JC-10 remains in its monomeric form and fluoresces green.

-

Analysis: The change in fluorescence is measured by flow cytometry or a fluorescence microplate reader. Compound 49 has been shown to reduce the mitochondrial membrane potential in colorectal cancer cells.[1][3][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

PI3K/AKT/mTOR Signaling Pathway Modulation

Compound 49 is reported to exert its cytotoxic effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by the compound.

Mechanism of Action Summary

The initial screening of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline suggests a multi-faceted mechanism of action contributing to its cytotoxicity:

-

Inhibition of Cell Proliferation: The compound effectively inhibits the proliferation of colorectal cancer cells.[1][3][4]

-

Cell Cycle Arrest: It induces a halt in the cell cycle at the G2/M phase, preventing cancer cells from proceeding to mitosis.[1][2][3][4]

-

Induction of Apoptosis: The compound promotes programmed cell death by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1][2][3][4]

-

Signaling Pathway Modulation: The cytotoxic effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4]

References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.mpu.edu.mo [research.mpu.edu.mo]

- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2,4,8-Trichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,4,8-Trichloro-7-methoxyquinoline is a sparsely documented compound. The following guide consolidates available information and presents standardized methodologies for its characterization. Some data points may be estimated based on the properties of structurally similar compounds and should be confirmed through empirical testing.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.

Structural and General Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆Cl₃NO | Calculated |

| Molecular Weight | 274.52 g/mol | Calculated |

| CAS Registry Number | 129013-63-4 | Literature Search |

| Appearance | White to off-white crystalline solid (Predicted) | Inference from similar quinoline derivatives |

| IUPAC Name | 2,4,8-trichloro-7-methoxyquinoline | IUPAC Nomenclature |

Experimentally Determinable Properties

The following table summarizes key physicochemical parameters. Due to the limited data on this specific molecule, the values presented are benchmark estimates. Detailed protocols for their experimental determination are provided in Section 2.

| Parameter | Estimated Value | Significance in Drug Development |

| Melting Point (°C) | 135 - 145 | Purity assessment, formulation design |

| Solubility (in water) | < 0.1 mg/L | Affects bioavailability and formulation |

| LogP (Octanol/Water) | ~ 4.5 | Predicts membrane permeability and hydrophobicity |

| pKa (basic) | ~ 2.5 | Influences solubility and absorption at different pH |

Experimental Protocols

Accurate characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical properties of 2,4,8-Trichloro-7-methoxyquinoline.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of 2,4,8-Trichloro-7-methoxyquinoline is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the estimated melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a compound in water.

-

Materials: 2,4,8-Trichloro-7-methoxyquinoline, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted, and its concentration is determined using a validated HPLC-UV method against a calibration curve.

-

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its hydrophobicity.

-

Procedure:

-

A series of standards with known LogP values are injected into an RP-HPLC system.

-

The retention time for each standard is recorded, and a calibration curve of retention time versus LogP is constructed.

-

2,4,8-Trichloro-7-methoxyquinoline is then injected under the same chromatographic conditions.

-

Its retention time is measured, and its LogP value is interpolated from the calibration curve.

-

Visualized Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in scientific research. The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and development of a novel compound like 2,4,8-Trichloro-7-methoxyquinoline.

Quantum Chemical Calculations for 2,4,8-Trichloro-7-methoxyquinoline: A Technical Guide

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline scaffold with various substituents allows for the fine-tuning of its electronic and steric properties, which in turn dictates its biological and chemical behavior. The specific compound, 2,4,8-Trichloro-7-methoxyquinoline, is a polysubstituted quinoline whose properties are not yet extensively documented in public literature.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of novel compounds.[1] These computational methods provide a theoretical framework to predict molecular geometries, vibrational frequencies, electronic transitions, and reactivity indices, offering valuable insights that complement and guide experimental research.[2] This technical guide outlines a comprehensive theoretical and experimental workflow for the synthesis, characterization, and in-depth quantum chemical analysis of 2,4,8-Trichloro-7-methoxyquinoline.

Experimental and Computational Protocols

A thorough investigation of 2,4,8-Trichloro-7-methoxyquinoline necessitates a combined experimental and computational approach. This section details the proposed protocols for its synthesis, spectroscopic characterization, and the theoretical calculations required to understand its fundamental properties.

Proposed Synthesis

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 2,4,8-Trichloro-7-methoxyquinoline, a suite of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. A standard single-pulse experiment is typically sufficient for ¹H NMR, while ¹³C NMR may require a greater number of scans to achieve an adequate signal-to-noise ratio.[4] 2D NMR experiments like COSY and HSQC could be used for unambiguous assignment of proton and carbon signals.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The FT-IR spectrum would be recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be scanned in the range of 4000–400 cm⁻¹ to identify the characteristic vibrational modes of the functional groups present in the molecule, such as C-Cl, C-O, and C=N stretching vibrations.

Computational Methodology

All quantum chemical calculations would be performed using a software package like Gaussian. The computational protocol would be as follows:

-

Geometry Optimization: The molecular structure of 2,4,8-Trichloro-7-methoxyquinoline would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[6] This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules. The optimization would be performed without any symmetry constraints, and the nature of the stationary point would be confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies would be calculated at the same level of theory to predict the infrared spectrum of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and the approximations inherent in the computational method.[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[2]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface would be mapped to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for 2,4,8-Trichloro-7-methoxyquinoline, as would be obtained from the computational protocols described above.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.745 | N1-C2-C3 | 123.5 |

| C4-Cl | 1.738 | C2-C3-C4 | 118.9 |

| C8-Cl | 1.751 | C3-C4-N1 | 117.6 |

| C7-O | 1.362 | C6-C7-C8 | 121.3 |

| O-CH₃ | 1.428 | C7-O-CH₃ | 117.5 |

| N1-C2 | 1.315 | C5-C10-N1 | 118.2 |

| C3-C4 | 1.421 | C9-N1-C2 | 117.8 |

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2950 | C-H stretch (methoxy) |

| ~1610 | C=N stretch |

| ~1580 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (asymmetric) |

| ~1050 | C-Cl stretch |

| ~850 | C-H bend (out-of-plane) |

Table 3: Hypothetical Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 2.15 eV |

Visualization of Workflow

The following diagram illustrates the integrated workflow for the investigation of 2,4,8-Trichloro-7-methoxyquinoline, from its chemical synthesis to the prediction of its properties through quantum chemical calculations.

Caption: Workflow for the synthesis, characterization, and quantum chemical analysis.

Conclusion